molecular formula C24H23FN2O4 B2843482 7-Fluoro-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631885-34-2

7-Fluoro-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2843482
CAS RN: 631885-34-2
M. Wt: 422.456
InChI Key: YJDISXNDDMNZAR-UHFFFAOYSA-N
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Description

The compound “7-Fluoro-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule that contains several functional groups. It has a chromeno[2,3-c]pyrrole core, which is a bicyclic system containing a pyrrole moiety fused to a chromene nucleus . The molecule also contains a morpholinopropyl group and a phenyl group. The presence of a fluorine atom and two carbonyl groups further adds to the complexity of the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chromeno[2,3-c]pyrrole core is a bicyclic structure, and the morpholinopropyl and phenyl groups would add additional complexity. The presence of a fluorine atom and two carbonyl groups would also affect the overall structure and properties of the molecule.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. The pyrrole ring, for example, is known to be highly reactive towards electrophiles . The carbonyl groups could undergo various reactions such as nucleophilic addition or condensation. The fluorine atom might also influence the reactivity of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a fluorine atom could increase the compound’s stability and affect its reactivity. The two carbonyl groups might also influence the compound’s polarity and solubility .

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Gorle et al. (2016) focuses on the synthesis of pyrimidine derivatives linked with morpholinophenyl derivatives, highlighting their significant larvicidal activity against larvae, indicating potential applications in pest control and related biological research (Gorle et al., 2016).

Chemical Synthesis and Modification

  • Research by Yakhimovich et al. (2004) explores the synthesis of 3β-fluoro derivatives of sterols, demonstrating the chemical versatility and potential for creating novel compounds with specific biological functions (Yakhimovich et al., 2004).

Mechanistic Studies

  • Fasani et al. (2008) conducted a study on the defluorination of an (aminofluorophenyl)oxazolidinone, uncovering mechanisms that could be pivotal for understanding the stability and reactivity of fluorinated compounds in medicinal chemistry (Fasani et al., 2008).

Anticancer and Antimicrobial Activities

  • Kocyigit et al. (2018) synthesized chalcone-imide derivatives to investigate their anticancer and antimicrobial activities, as well as inhibition profiles against certain enzymes, suggesting potential pharmaceutical applications (Kocyigit et al., 2018).

Material Science Applications

  • Luo et al. (2015) designed and synthesized naphthalimide derivatives for organic light-emitting device applications, indicating the role of such compounds in the development of electronic materials (Luo et al., 2015).

properties

IUPAC Name

7-fluoro-2-(3-morpholin-4-ylpropyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O4/c25-17-7-8-19-18(15-17)22(28)20-21(16-5-2-1-3-6-16)27(24(29)23(20)31-19)10-4-9-26-11-13-30-14-12-26/h1-3,5-8,15,21H,4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDISXNDDMNZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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